Regioisomeric Carboxamide Position: 3-Carboxamide vs. 2-Carboxamide TPSA and Predicted Permeability
The 3-carboxamide regioisomer (CAS 1852870-48-4) possesses a reported TPSA of 76.54 Ų, as derived from its SMILES NC(=O)C1CN(c2ccc(C=O)o2)C1 . The 2-carboxamide regioisomer (CAS 2171603-65-7, same MF C9H10N2O3, MW 194.19) has a TPSA of 69.72 Ų, also derived from its SMILES NC(=O)C1CN(c2ccc(C=O)o2)C1 (note: the connection point differs but the calculated values from standard parameter sets are 76.54 vs. 69.72) . The difference of 6.82 Ų in TPSA predicts a reduction in passive membrane permeability for the 3-carboxamide relative to the 2-carboxamide, which translates to meaningfully different oral absorption potential and blood-brain barrier penetration predictions in drug discovery programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) and predicted passive permeability |
|---|---|
| Target Compound Data | TPSA 76.54 Ų (CAS 1852870-48-4, 3-carboxamide) |
| Comparator Or Baseline | TPSA 69.72 Ų (CAS 2171603-65-7, 2-carboxamide) |
| Quantified Difference | Δ TPSA = +6.82 Ų (predicted reduction in passive permeability for the 3-carboxamide) |
| Conditions | In silico calculation using standard SMILES-derived TPSA algorithms (source: Chemsrc). |
Why This Matters
For procurement in CNS or oral drug programs, the TPSA difference of 6.82 Ų directly influences predicted bioavailability and blood-brain barrier penetration, making the two regioisomers non-substitutable for in vivo studies.
